4-Bromo-1-(2,2-difluoroethoxy)-2-methylbenzene
Overview
Description
4-Bromo-1-(2,2-difluoroethoxy)-2-methylbenzene is an organic compound with the molecular formula C9H9BrF2O. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoroethoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2,2-difluoroethoxy)-2-methylbenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This method typically involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2,2-difluoroethoxy)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The difluoroethoxy group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include the corresponding alcohols or alkanes.
Scientific Research Applications
4-Bromo-1-(2,2-difluoroethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2,2-difluoroethoxy)-2-methylbenzene involves its interaction with specific molecular targets. The bromine atom and difluoroethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include:
Electrophilic Aromatic Substitution: The bromine atom can act as a leaving group, facilitating substitution reactions.
Hydrogen Bonding: The difluoroethoxy group can form hydrogen bonds with other molecules, affecting the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(2,2-difluoroethoxy)-2-fluorobenzene
- 4-Bromo-1-(2,2-difluoroethoxy)-2-(1,1-dimethylethyl)benzene
Uniqueness
4-Bromo-1-(2,2-difluoroethoxy)-2-methylbenzene is unique due to the presence of both a bromine atom and a difluoroethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-bromo-1-(2,2-difluoroethoxy)-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKKOBLLZDNYCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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